(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a phenylethanone moiety with a thiazolyl hydrazone group, which imparts distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone typically involves the condensation of 1-phenylethanone with 4-(4-methoxyphenyl)-1,3-thiazol-2-yl hydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The phenyl and thiazolyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce hydrazines or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by forming a stable complex, thereby blocking a critical biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
- (1E)-1-phenylethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone
- (1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
Uniqueness
(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C18H17N3OS |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[(E)-1-phenylethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17N3OS/c1-13(14-6-4-3-5-7-14)20-21-18-19-17(12-23-18)15-8-10-16(22-2)11-9-15/h3-12H,1-2H3,(H,19,21)/b20-13+ |
InChI Key |
MGDONCFXSNOGFF-DEDYPNTBSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)OC)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.